2-(5'-benzyl-3'-methyl-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl)-N,N-diethylacetamide
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Overview
Description
2-(5’-benzyl-3’-methyl-2,4’,6’-trioxo-3’,3a’,4’,5’,6’,6a’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-1(2H)-yl)-N,N-diethylacetamide is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of indole and pyrrolo[3,4-c]pyrrole moieties, which contribute to its diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5’-benzyl-3’-methyl-2,4’,6’-trioxo-3’,3a’,4’,5’,6’,6a’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-1(2H)-yl)-N,N-diethylacetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Spirocyclization: The indole derivative undergoes spirocyclization with a suitable pyrrolo[3,4-c]pyrrole precursor, often facilitated by a Lewis acid catalyst.
Functional Group Introduction: The benzyl, methyl, and diethylacetamide groups are introduced through various substitution reactions, using reagents like benzyl chloride, methyl iodide, and diethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups within the trioxo structure, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylacetamide moiety, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound exhibits potential as a pharmacophore in drug design. Its spirocyclic structure is often associated with enhanced biological activity, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of multiple functional groups allows for diverse interactions with biological targets.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(5’-benzyl-3’-methyl-2,4’,6’-trioxo-3’,3a’,4’,5’,6’,6a’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-1(2H)-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. The indole and pyrrolo[3,4-c]pyrrole moieties can bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate signaling pathways, leading to therapeutic effects such as anti-cancer or anti-inflammatory actions.
Comparison with Similar Compounds
Similar Compounds
- 2-(5’-benzyl-3’-methyl-2,4’,6’-trioxo-3’,3a’,4’,5’,6’,6a’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-1(2H)-yl)-N,N-dimethylacetamide
- 2-(5’-benzyl-3’-ethyl-2,4’,6’-trioxo-3’,3a’,4’,5’,6’,6a’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-1(2H)-yl)-N,N-diethylacetamide
Uniqueness
The uniqueness of 2-(5’-benzyl-3’-methyl-2,4’,6’-trioxo-3’,3a’,4’,5’,6’,6a’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-1(2H)-yl)-N,N-diethylacetamide lies in its specific combination of functional groups and spirocyclic structure. This configuration provides distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H30N4O4 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-(5-benzyl-1-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-1'-yl)-N,N-diethylacetamide |
InChI |
InChI=1S/C27H30N4O4/c1-4-29(5-2)21(32)16-30-20-14-10-9-13-19(20)27(26(30)35)23-22(17(3)28-27)24(33)31(25(23)34)15-18-11-7-6-8-12-18/h6-14,17,22-23,28H,4-5,15-16H2,1-3H3 |
InChI Key |
FYPKLJZUFDBZSY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2C3(C1=O)C4C(C(N3)C)C(=O)N(C4=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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